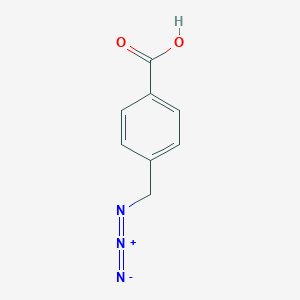

4-(Azidomethyl)benzoic acid

Overview

Description

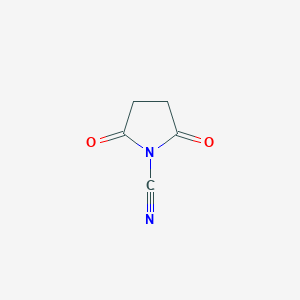

4-(Azidomethyl)benzoic acid is a reagent containing an azide group . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .

Synthesis Analysis

The synthesis of this compound (4-AMBA) involves a [2 + 1] cycloaddition microwave-assisted reaction . This method has been used for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF) .Chemical Reactions Analysis

This compound is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules .Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H7N3O2 . It has a molecular weight of 177.16 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 177.053826475 g/mol . The topological polar surface area is 51.7 Ų .Scientific Research Applications

Novel Protective Group Synthesis

4-(Azidomethyl)benzoic acid has been explored for its utility as a precursor in synthesizing protective groups. A novel method for preparing 2-(azidomethyl)benzoic acid, which can serve as a precursor for (2-azidomethyl)benzoyl (AZMB) protective groups, has been developed. This approach allows for the production of pure samples on a gram scale without the need for chromatographic purifications, highlighting its potential for chemical synthesis applications (Matsuda, Hashimoto, & Okuno, 2002).

Functionalization of Carbon Nanostructures

Research has shown the effectiveness of [2 + 1] cycloaddition microwave-assisted reactions for the covalent surface functionalization of carbon nanostructures, including single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF), using this compound (4-AMBA). This method underscores the potential of this compound in modifying the surface properties of carbon-based materials, which could have wide-ranging implications for materials science and engineering (Mendoza, Ledezma, Gallardo, Elías, & Elizalde, 2021).

Enhanced Perovskite Solar Cells

The inclusion of this compound derivatives in the composition of perovskite materials for solar cells has been studied. A bifunctional conjugated organic molecule derived from this compound demonstrated improved stability and superior power conversion efficiency in perovskite solar cells. This finding illustrates the potential of this compound derivatives in enhancing the performance and durability of solar energy devices, contributing to the advancement of renewable energy technologies (Hu et al., 2018).

Synthesis of Luminescent Coordination Polymers

This compound has been implicated in the synthesis of luminescent coordination polymers. Using a series of flexible thioether ligands, various dimensional coordination polymers were obtained, demonstrating luminescent properties. This suggests a role for this compound in the development of materials with potential applications in sensing, imaging, and light-emitting devices (Ren et al., 2008).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

4-(Azidomethyl)benzoic acid has been used in many research fields because of its beneficial characteristics . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, it can be expected that this compound will continue to be a subject of interest in future research.

Mechanism of Action

Target of Action

4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, the primary targets of this compound are these biological macromolecules.

Mode of Action

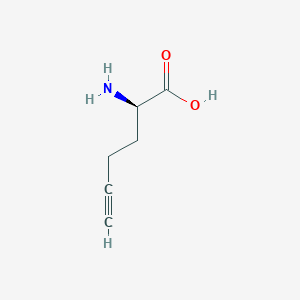

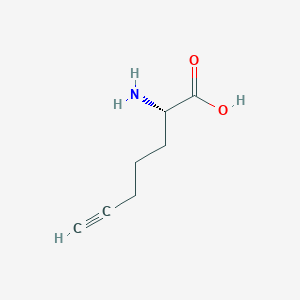

The azide group in this compound can react with alkynes, a process known as the Huisgen cycloaddition, to form a stable triazole ring . This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying biological molecules . The resulting triazole ring acts as a linker, connecting the benzoic acid moiety to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecule. Benzoic acid derivatives are known to be involved in various biochemical pathways . For example, they can participate in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many secondary metabolites .

Pharmacokinetics

The azide group is stable under physiological conditions, which could prevent premature degradation .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific target molecule. By forming a covalent bond with the target, this compound can alter the target’s function or properties. For example, it can be used to attach a fluorescent tag to a protein, allowing the protein to be visualized under a microscope .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the azide group . Moreover, the presence of other reactive species could potentially interfere with the click chemistry reaction . Therefore, careful control of the reaction conditions is necessary to ensure the efficient and specific action of this compound.

properties

IUPAC Name |

4-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRURNUFBGDSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608218 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79584-03-5 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

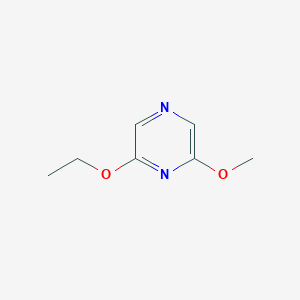

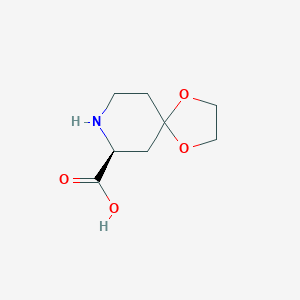

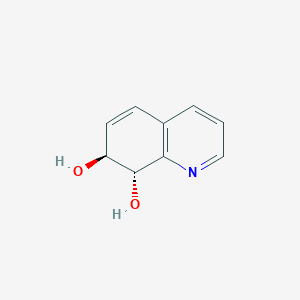

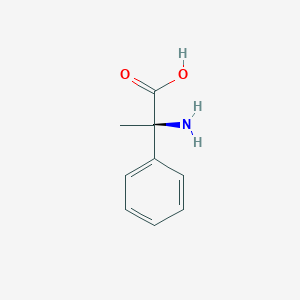

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(azidomethyl)benzoic acid interact with carbon nanostructures? What are the advantages of using microwave irradiation in this process?

A1: this compound interacts with carbon nanostructures, such as carbon nanotubes and graphene, through a [2+1] cycloaddition reaction, also known as the Huisgen cycloaddition. The azide group (-N3) within the compound reacts with the carbon-carbon double bonds present in the carbon nanostructures, forming a stable triazole ring and covalently attaching the this compound moiety to the surface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.